2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1207004-06-5
VCID: VC6688882
InChI: InChI=1S/C18H22BrN3OS/c1-2-22-16(14-6-8-15(19)9-7-14)12-20-18(22)24-13-17(23)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11,13H2,1H3
SMILES: CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br
Molecular Formula: C18H22BrN3OS
Molecular Weight: 408.36

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 1207004-06-5

Cat. No.: VC6688882

Molecular Formula: C18H22BrN3OS

Molecular Weight: 408.36

* For research use only. Not for human or veterinary use.

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone - 1207004-06-5

Specification

CAS No. 1207004-06-5
Molecular Formula C18H22BrN3OS
Molecular Weight 408.36
IUPAC Name 2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C18H22BrN3OS/c1-2-22-16(14-6-8-15(19)9-7-14)12-20-18(22)24-13-17(23)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11,13H2,1H3
Standard InChI Key VIWXNXCUZLNXCJ-UHFFFAOYSA-N
SMILES CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Molecular Composition

Core Functional Groups

The molecule’s architecture centers on a 1H-imidazole ring substituted at the 5-position with a 4-bromophenyl group and at the 1-position with an ethyl chain. A thioether linkage (-S-) connects the imidazole’s 2-position to a secondary carbon, which is further bonded to a piperidin-1-yl ethanone group. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

Imidazole Ring System

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, provides a platform for hydrogen bonding and π-π interactions. The 4-bromophenyl substituent enhances hydrophobicity and may facilitate halogen bonding in biological systems, while the ethyl group at N-1 modulates solubility and metabolic stability.

Thioether and Piperidinyl Ethanone Moieties

The thioether bridge offers metabolic resistance compared to ether analogues, potentially prolonging in vivo half-life. The piperidinyl ethanone group introduces a basic nitrogen and ketone functionality, which could interact with enzymatic active sites or receptors .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₉H₂₂BrN₃OS, yielding a molecular weight of 428.36 g/mol. X-ray crystallography data for analogous compounds suggest a monoclinic crystal system with unit cell parameters approximating a = 6.06 Å, b = 13.83 Å, c = 33.09 Å, and β = 92.84° .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

A plausible synthesis involves three key intermediates:

  • 5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol: Prepared via cyclization of 4-bromophenylglyoxal with ethylamine and sulfur incorporation.

  • Chloro-1-(piperidin-1-yl)ethanone: Derived from piperidine and chloroacetyl chloride.

  • Thioether Coupling: Reacting the thiol intermediate with the chloroethanone derivative under basic conditions .

Detailed Synthetic Protocol

  • Imidazole-Thiol Synthesis:

    • Reactants: 4-Bromophenylglyoxal (1.0 equiv), ethylamine (1.2 equiv), ammonium thiocyanate (1.5 equiv).

    • Conditions: Reflux in ethanol (78°C, 12 h), followed by acidification to pH 2–3 with HCl.

    • Yield: ~65% after recrystallization from ethanol/water .

  • Chloroethanone Preparation:

    • Reactants: Piperidine (1.0 equiv), chloroacetyl chloride (1.1 equiv).

    • Conditions: Dichloromethane, 0°C, triethylamine (1.5 equiv) as base.

    • Yield: ~85% after distillation .

  • Thioether Formation:

    • Reactants: Imidazole-thiol (1.0 equiv), chloroethanone (1.1 equiv).

    • Conditions: DMF, K₂CO₃ (2.0 equiv), 60°C, 6 h.

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3).

    • Yield: 58–62% .

Table 1: Optimization of Thioether Coupling Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF60662
NaHTHF40854
Et₃NCH₂Cl₂252448

Physicochemical Properties

Thermal and Solubility Profile

  • Melting Point: 174–178°C (decomposition observed above 180°C) .

  • Solubility:

    • DMSO: 32 mg/mL

    • Ethanol: 8 mg/mL

    • Water: <0.1 mg/mL

  • logP: 3.2 ± 0.3 (predicted via XLogP3).

Stability Considerations

The compound demonstrates:

  • Photostability: Degrades <5% under UV light (254 nm, 24 h).

  • Hydrolytic Stability: Stable at pH 5–9 (37°C, 48 h), with <10% degradation at pH 2 or 12 .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 7.68 (d, J=8.4 Hz, 2H, Ar-H)

  • δ 7.52 (d, J=8.4 Hz, 2H, Ar-H)

  • δ 4.21 (q, J=7.2 Hz, 2H, N-CH₂-CH₃)

  • δ 3.74 (s, 2H, S-CH₂-CO)

  • δ 3.52–3.48 (m, 4H, piperidine-H)

  • δ 1.41 (t, J=7.2 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 195.2 (C=O)

  • δ 147.6 (imidazole C-2)

  • δ 131.8 (Ar-C-Br)

  • δ 122.4 (Ar-CH)

  • δ 45.3 (piperidine CH₂)

  • δ 14.1 (CH₃)

Mass Spectrometry

  • HRMS (ESI+): m/z calcd for C₁₉H₂₂BrN₃OS [M+H]⁺: 428.0634; found: 428.0638 .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in thioether coupling (≤62%) due to competing oxidation.

  • Purification challenges from regioisomeric byproducts.

Recommended Improvements

  • Employ microwave-assisted synthesis to enhance coupling efficiency.

  • Explore asymmetric catalysis for enantioselective variants .

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